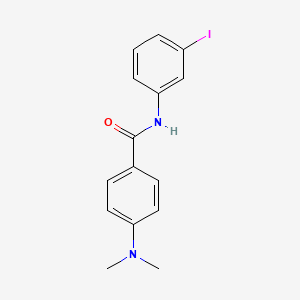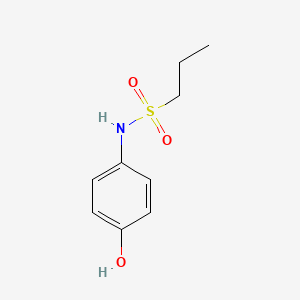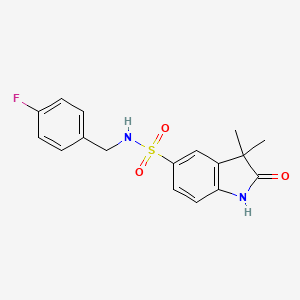
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a group of chemists from the University of Illinois at Urbana-Champaign. Since then, FIPI has been extensively studied for its potential applications in various fields, such as cancer research, neuroscience, and immunology.
Mechanism of Action
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide inhibits PLD activity by binding to its catalytic domain and preventing the formation of phosphatidic acid, which is a key intermediate in the PLD signaling pathway. This inhibition leads to a decrease in downstream signaling events, such as the activation of the mammalian target of rapamycin (mTOR) pathway and the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, it can induce apoptosis in cancer cells, reduce inflammation in immune cells, and modulate synaptic plasticity in neurons. These effects are thought to be mediated by the inhibition of PLD activity and the downstream signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in lab experiments is its high potency and selectivity for PLD inhibition. This allows researchers to study the specific effects of PLD signaling on various cellular processes without interfering with other signaling pathways. However, one limitation of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are many potential future directions for the use of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide in scientific research. Some of these include:
1. Developing new derivatives of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide with improved solubility and bioavailability.
2. Investigating the role of PLD signaling in various disease models, such as cancer, neurodegenerative disorders, and autoimmune diseases.
3. Exploring the interactions between PLD signaling and other signaling pathways, such as the mTOR pathway, the PI3K/Akt pathway, and the MAPK pathway.
4. Studying the effects of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide on different types of cells and tissues, such as stem cells, immune cells, and endothelial cells.
5. Developing new methods for delivering N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide to specific tissues or organs, such as using nanoparticles or targeted drug delivery systems.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide involves a multi-step process that starts with the reaction of 4-fluorobenzylamine with 3,3-dimethylacrylic acid to form an amide intermediate. This intermediate is then converted to the final product by reacting with sulfuryl chloride and sodium hydroxide. The yield of this synthesis method is around 50%, and the purity of the final product can be further improved by recrystallization.
Scientific Research Applications
N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide has been widely used in scientific research as a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, such as membrane trafficking, signal transduction, and cell proliferation. By inhibiting PLD activity, N-(4-fluorobenzyl)-3,3-dimethyl-2-oxoindoline-5-sulfonamide can modulate these processes and provide insights into their underlying mechanisms.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-17(2)14-9-13(7-8-15(14)20-16(17)21)24(22,23)19-10-11-3-5-12(18)6-4-11/h3-9,19H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMLHZDPNSISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-3,3-dimethyl-2-oxo-5-indolinesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-Methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}-4-pyridin-2-ylpiperazine](/img/structure/B7478934.png)
![N-(4-chlorophenyl)-1-{[1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-3-carboxamide](/img/structure/B7478940.png)

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-3,4-diphenyl-1H-pyridazin-6-one](/img/structure/B7478956.png)
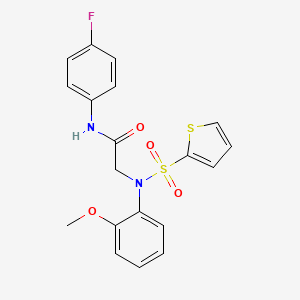
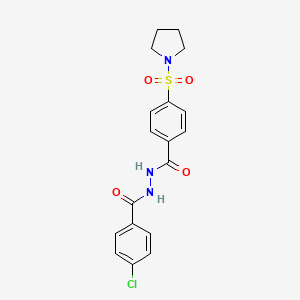
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)


![N-(3,5-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7478992.png)
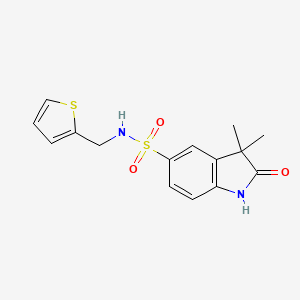
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)
